3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt 3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18799142
InChI: InChI=1S/C6H10O3.Li/c7-3-4-1-5(2-4)6(8)9;/h4-5,7H,1-3H2,(H,8,9);
SMILES:
Molecular Formula: C6H10LiO3
Molecular Weight: 137.1 g/mol

3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt

CAS No.:

Cat. No.: VC18799142

Molecular Formula: C6H10LiO3

Molecular Weight: 137.1 g/mol

* For research use only. Not for human or veterinary use.

3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt -

Specification

Molecular Formula C6H10LiO3
Molecular Weight 137.1 g/mol
Standard InChI InChI=1S/C6H10O3.Li/c7-3-4-1-5(2-4)6(8)9;/h4-5,7H,1-3H2,(H,8,9);
Standard InChI Key MRMYYRALWDDXJK-UHFFFAOYSA-N
Canonical SMILES [Li].C1C(CC1C(=O)O)CO

Introduction

Structural and Molecular Characteristics

The compound features a cyclobutane ring substituted with a hydroxymethyl group (-CH₂OH) and a carboxylic acid moiety (-COOH), neutralized as a lithium salt. Its canonical SMILES representation, [Li].C1C(CC1C(=O)O)CO , underscores the spatial arrangement of functional groups. Key identifiers include:

PropertyValueSource
CAS Number2940963-74-4
Molecular FormulaC₆H₁₀LiO₃
Molecular Weight137.1 g/mol
InChIKeyMRMYYRALWDDXJK-UHFFFAOYSA-N
Purity (Commercial)≥97%

The cyclobutane ring imposes significant ring strain, which may enhance reactivity in synthetic applications. The lithium ion coordinates with the carboxylate group, as evidenced by its ionic character in the SMILES structure.

Synthesis and Manufacturing

While no direct synthesis route for this compound is documented in public literature, analogous methods for cyclobutane carboxylic acids offer mechanistic insights. A 2013 patent (CN103232340A) describes a three-step synthesis of 3-oxocyclobutanecarboxylic acid using acetone, bromine, and malononitrile, involving:

  • Dibromination: Ethanol-mediated reaction of acetone with bromine to form 1,3-dibromo-2-acetone.

  • Cyclization: Phase-transfer-catalyzed (tetrabutylammonium bromide) ring closure with malononitrile in dimethylformamide (DMF).

  • Hydrolysis: Acidic cleavage of nitrile groups to yield the carboxylic acid .

Adapting this route, the lithium salt could be synthesized via neutralization of the carboxylic acid with lithium hydroxide. Commercial suppliers like MolCore BioPharmatech utilize high-purity (≥97%) manufacturing processes under ISO standards, though proprietary details remain undisclosed .

Physicochemical Properties

  • Solubility: Likely polar solvent-soluble (e.g., water, DMF) due to ionic lithium-carboxylate interactions .

  • Thermal Stability: Cyclobutane derivatives typically decompose above 200°C, but lithium salts may exhibit higher stability .

  • Reactivity: The hydroxymethyl group may participate in esterification or oxidation reactions, while the carboxylate could engage in salt metathesis.

Applications and Industrial Relevance

Pharmaceutical Intermediates

As a certified API intermediate , this compound may serve in synthesizing constrained peptidomimetics or lithium-based therapeutics. Lithium salts are historically significant in bipolar disorder treatment , though no direct neuropsychiatric applications of this specific derivative have been reported.

Materials Science

Research Gaps and Future Directions

Despite commercial availability, peer-reviewed studies on this compound are absent. Critical research priorities include:

  • Biological Profiling: Screening for antimicrobial or enzyme-inhibitory activity.

  • Thermal Analysis: Differential scanning calorimetry (DSC) to characterize phase transitions.

  • Synthetic Optimization: Developing one-pot methodologies to reduce ring strain penalties during cyclobutane formation .

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